- Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety, Tetrahedron Letters, 2017, 58(37), 3672-3677
Cas no 936497-77-7 (2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide)
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-N'-hydroxybenzimidamide
- 2-(Benzyloxy)-N-hydroxybenzimidamide
- 2-Benzyloxybenzamide oxime
- 2-BENZYLOXY-BENZAMIDE OXIME
- N-Hydroxy-2-(phenylmethoxy)benzenecarboximidamide (ACI)
- (Z)-2-(Benzyloxy)-N′-hydroxybenzimidamide
- 2-(Benzyloxy)-N′-hydroxybenzene-1-carboximidamide
- 2-(Benzyloxy)-N′-hydroxybenzimidamide
- 2-Benzyloxy-N-hydroxy-benzamidine
- 936497-77-7
- 2-(benzyloxy)-N'-hydroxybenzenecarboximidamide
- AKOS000192899
- CS-0251956
- (Z)-2-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide
- AKOS023869318
- 2-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide
- EN300-56945
- STL096091
- N'-hydroxy-2-phenylmethoxybenzenecarboximidamide
- Q-102381
- Z317032526
- 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide
-
- MDL: MFCD09261302
- Inchi: 1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16)
- InChI Key: INLHIGZJNLMVDD-UHFFFAOYSA-N
- SMILES: N=C(C1C(OCC2C=CC=CC=2)=CC=CC=1)NO
Computed Properties
- Exact Mass: 242.105527694g/mol
- Monoisotopic Mass: 242.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 67.8Ų
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B704660-25mg |
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide |
936497-77-7 | 25mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B704660-50mg |
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide |
936497-77-7 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B704660-250mg |
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide |
936497-77-7 | 250mg |
$ 250.00 | 2022-06-01 | ||
| Fluorochem | 036838-250mg |
2-Benzyloxy-benzamide oxime |
936497-77-7 | 97% | 250mg |
£144.00 | 2022-03-01 | |
| Fluorochem | 036838-1g |
2-Benzyloxy-benzamide oxime |
936497-77-7 | 97% | 1g |
£360.00 | 2022-03-01 | |
| Fluorochem | 036838-5g |
2-Benzyloxy-benzamide oxime |
936497-77-7 | 97% | 5g |
£1082.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1266215-250mg |
2-(Benzyloxy)-N'-hydroxybenzimidamide |
936497-77-7 | 97% | 250mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266215-500mg |
2-(Benzyloxy)-N'-hydroxybenzimidamide |
936497-77-7 | 97% | 500mg |
$215 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266215-1g |
2-(Benzyloxy)-N'-hydroxybenzimidamide |
936497-77-7 | 97% | 1g |
$300 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266215-5g |
2-(Benzyloxy)-N'-hydroxybenzimidamide |
936497-77-7 | 97% | 5g |
$940 | 2024-06-06 |
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Production Method
Production Method 1
Production Method 2
- Fragment Growing to Design Optimized Inhibitors for Human Blood Group B Galactosyltransferase (GTB), ChemMedChem, 2019, 14(14), 1336-1342
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Raw materials
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Preparation Products
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Suppliers
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide
2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide (CAS No. 936497-77-7): A Comprehensive Overview
The compound 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide, identified by the CAS number 936497-77-7, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and versatile applications. Recent advancements in synthetic methodologies and material characterization techniques have further highlighted its potential in drug delivery systems, electronic materials, and advanced polymers.
Recent studies have focused on the synthesis and characterization of 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide. Researchers have employed novel catalytic systems to optimize its synthesis, achieving higher yields and improved purity. The compound's structure, featuring a benzyloxy group and a hydroxylamine moiety, contributes to its unique reactivity and stability. These properties make it an ideal candidate for applications in medicinal chemistry, where precise control over molecular interactions is crucial.
In the context of materials science, 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide has been explored as a precursor for advanced polymers and self-healing materials. Its ability to form strong intermolecular hydrogen bonds has been leveraged to create materials with enhanced mechanical properties and thermal stability. Recent breakthroughs in polymer chemistry have demonstrated how this compound can be integrated into polymeric networks, leading to innovative materials for aerospace and automotive industries.
The pharmacological potential of 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide has also been a focal point of recent research. Preclinical studies suggest that it exhibits promising anti-inflammatory and antioxidant activities, making it a potential candidate for drug development. Its ability to modulate cellular signaling pathways has been extensively studied, with findings indicating potential applications in treating chronic inflammatory diseases.
Moreover, the environmental impact of synthesizing 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide has been a topic of interest. Green chemistry approaches have been implemented to minimize waste and reduce energy consumption during its production. These efforts align with global sustainability goals and highlight the importance of eco-friendly practices in modern chemical synthesis.
In conclusion, 2-(Benzyloxy)-N'-hydroxybenzenecarboximidamide (CAS No. 936497-77-7) stands as a testament to the advancements in organic chemistry and materials science. Its diverse applications, coupled with ongoing research into its properties, underscore its significance as a key compound in contemporary scientific exploration.
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